4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine
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Overview
Description
4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine is a chemical compound that features both an aziridine and a morpholine ring in its structure. Aziridines are three-membered nitrogen-containing rings, known for their high reactivity due to ring strain. Morpholines are six-membered rings containing both oxygen and nitrogen atoms, commonly used in various chemical applications. The combination of these two rings in one molecule makes this compound an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aziridines, including 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine, often involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method is efficient and general, allowing for the production of aziridines with high diastereoselectivity. Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods: Industrial production of aziridines typically involves large-scale ring-opening polymerization processes. These processes can be cationic or anionic, depending on the desired polymer structure . The production of morpholines, on the other hand, often involves the cyclization of amino alcohols or related compounds .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions are significant in the synthesis of nitrogen-containing biologically active molecules . The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen atoms .
Common Reagents and Conditions: Common reagents for these reactions include Lewis acids, which activate the aziridine ring, making it more susceptible to nucleophilic attack . Protic acids can also be used to form aziridinium ions, which react readily with nucleophiles .
Major Products: The major products of these reactions are often versatile building blocks for further chemical synthesis. These include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Scientific Research Applications
4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of antibacterial and antimicrobial agents . The compound’s unique structure allows for the creation of polymers with specific properties, making it valuable in materials science and industrial applications .
Mechanism of Action
The mechanism of action of 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine involves the activation of the aziridine ring by electron-withdrawing groups such as sulfonyl . This activation makes the ring more susceptible to nucleophilic attack, leading to ring-opening reactions. The morpholine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine include other aziridines and morpholines. Aziridines, such as those derived from N-tosyl imines, share the three-membered ring structure but may differ in substituents and reactivity . Morpholines, such as those synthesized from amino alcohols, share the six-membered ring structure but may have different functional groups . The combination of both aziridine and morpholine rings in one molecule makes this compound unique in its reactivity and applications.
Properties
CAS No. |
87975-40-4 |
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Molecular Formula |
C9H18N2O3S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-(1-propan-2-ylaziridin-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H18N2O3S/c1-8(2)11-7-9(11)15(12,13)10-3-5-14-6-4-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
YRISXZKEPWTSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC1S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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